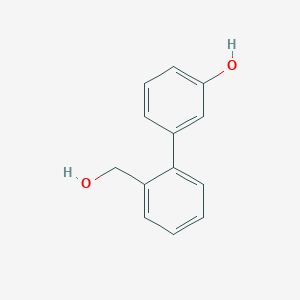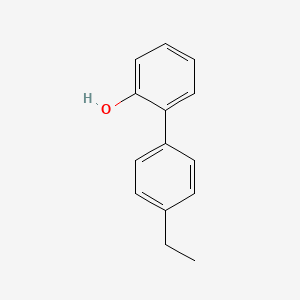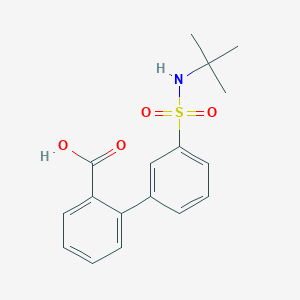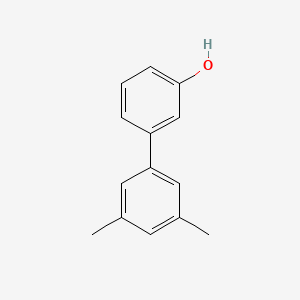
3-(2-Hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxymethylphenyl)phenol, 95% (3-HMPP) is a phenolic compound with a wide range of uses. It is used in a variety of industries, including pharmaceuticals, cosmetics, and food. 3-HMPP is also known as 2-hydroxy-3-methylphenol and is a derivative of phenol. It is an important intermediate in the synthesis of many compounds. 3-HMPP is a white, crystalline solid with a melting point of 108-110 °C. It is soluble in water and is stable in air.
Applications De Recherche Scientifique
3-HMPP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and food additives. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. 3-HMPP has been used in the synthesis of a variety of dyes and pigments, as well as in the synthesis of polymers. It has also been used in the synthesis of polyurethanes and polyesters.
Mécanisme D'action
The mechanism of action of 3-HMPP is not well understood. It is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines. In addition, 3-HMPP has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
3-HMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been shown to have a protective effect against oxidative damage, as well as to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-HMPP has several advantages for use in laboratory experiments. It is stable in air and is soluble in water. It is also relatively inexpensive and readily available. In addition, it is easily synthesized in a variety of ways. However, 3-HMPP is a relatively weak antioxidant, so it may not be suitable for use in experiments that require strong antioxidant activity.
Orientations Futures
The potential applications of 3-HMPP are still being explored. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of 3-HMPP in the synthesis of pharmaceuticals, cosmetics, and food additives. Finally, further research is needed to explore the potential of 3-HMPP as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
3-HMPP can be synthesized in a variety of ways. The most common method is by the reaction of 2-hydroxy-3-methylbenzaldehyde with sodium hydroxide in methanol. This reaction produces a mixture of 3-HMPP and its isomer, 2-hydroxy-3-methylbenzyl alcohol. The two compounds can be separated by column chromatography. Other methods of synthesis include the reaction of bromobenzene with sodium hydroxide in methanol and the reaction of phenol with formaldehyde in the presence of a base.
Propriétés
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDZMDHGDXVZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683435 |
Source


|
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878996-36-2 |
Source


|
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369864.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369869.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)





![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)